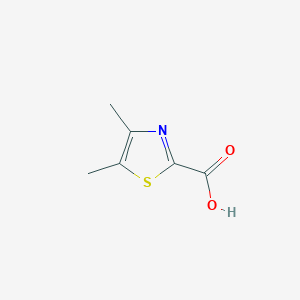

4,5-Dimethylthiazole-2-carboxylic acid

描述

Structural Parameters and Molecular Geometry

The molecular architecture of this compound exhibits planar characteristics typical of aromatic heterocyclic systems. The thiazole ring adopts a planar conformation with bond angles and distances consistent with aromatic delocalization. The presence of the carboxylic acid group introduces additional structural complexity through potential hydrogen bonding interactions and conformational flexibility around the C-COOH bond.

The methyl substituents at positions 4 and 5 provide steric bulk that influences the overall molecular shape and intermolecular interactions. These methyl groups contribute to the compound's lipophilicity and affect its crystal packing arrangements in solid-state structures. The computational chemistry data reveals specific topological polar surface area values of 50.19 Ų and a calculated partition coefficient (LogP) of 1.45814, indicating moderate hydrophobic character.

属性

IUPAC Name |

4,5-dimethyl-1,3-thiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-3-4(2)10-5(7-3)6(8)9/h1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICWKPMXHMDXUNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00615198 | |

| Record name | 4,5-Dimethyl-1,3-thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00615198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79312-41-7 | |

| Record name | 4,5-Dimethyl-1,3-thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00615198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dimethyl-1,3-thiazole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Hydrolysis of Ethyl Esters of 4,5-Dimethylthiazole-2-carboxylate

A more specific and documented method involves the hydrolysis of ethyl esters of 4,5-dimethylthiazole-2-carboxylate to yield the free acid.

-

- Reflux the ethyl ester in a mixture of aqueous sodium hydroxide (10%) and ethanol for approximately 4 hours.

- After completion, remove ethanol under reduced pressure.

- Extract the mixture with ethyl acetate to remove organic impurities; discard the organic layer.

- Acidify the aqueous layer to pH 3 using 10% hydrochloric acid to precipitate the acid.

- Evaporate under reduced pressure to obtain the crude acid.

- Dissolve the crude product in methanol, filter off insoluble salts (e.g., NaCl), and evaporate methanol to yield pure 4,5-dimethylthiazole-2-carboxylic acid.

Yield: Approximately 90% reported in literature for similar thiazole carboxylic acids

- Reference: Ghonim et al., European Journal of Medicinal Chemistry, 2019

Dry Distillation and Thermal Decomposition Routes

Some related thiazole derivatives have been prepared by dry distillation of thiazole acetic acids or by heating thiazole carboxylic acids under controlled conditions to induce rearrangements or decarboxylation.

- For example, 2,4-dimethylthiazole has been obtained by dry distillation of 2-methylthiazyl-4-acetic acid, and heating 2,4-dimethylthiazole-5-carboxylic acid can lead to related compounds.

- While this method is more common for related compounds, it may be adapted for this compound derivatives under specific conditions.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Cyclization of α-haloketones | α-haloketones, thiourea/thioacetamide | Reflux in ethanol/water | Variable | Requires methylation steps if needed |

| Hydrolysis of ethyl ester | Ethyl 4,5-dimethylthiazole-2-carboxylate | Reflux in 10% NaOH aqueous/ethanol (4 h) | ~90 | High yield, straightforward purification |

| Dry distillation/thermal methods | Thiazole acetic acids | Heating/dry distillation | Moderate | Used mainly for related thiazole derivatives |

Research Findings and Notes

- The hydrolysis of ethyl esters is the most reliable and widely reported method for obtaining pure this compound with high yield and purity.

- Cyclization methods provide flexibility in substituent introduction but may require additional steps for methylation and carboxylation.

- Thermal methods are less commonly used for this specific compound but are relevant for related thiazole derivatives and may offer alternative synthetic routes under specific conditions.

- Purification typically involves acidification and recrystallization or solvent extraction to remove inorganic salts and impurities.

- Analytical data such as NMR, HPLC, and LC-MS are used to confirm the structure and purity of the final product.

化学反应分析

Types of Reactions:

Oxidation: 4,5-Dimethylthiazole-2-carboxylic acid can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding alcohol or aldehyde derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the thiazole ring are replaced by other groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed:

Oxidation Products: Various oxidized derivatives of this compound.

Reduction Products: Alcohol or aldehyde derivatives.

Substitution Products: Thiazole derivatives with substituted functional groups.

科学研究应用

Pharmaceutical Applications

Drug Development

4,5-Dimethylthiazole-2-carboxylic acid is being investigated for its potential as a therapeutic agent. Its structural features allow it to interact with biological targets, making it a candidate for drug formulations aimed at treating various diseases. Research has shown that thiazole derivatives can exhibit antimicrobial, antifungal, and anticancer properties, suggesting that this compound may also possess similar activities .

Mechanisms of Action

The compound's mechanism of action may involve interactions with cellular pathways that regulate apoptosis and inflammation. For instance, studies have indicated that thiazole derivatives can induce apoptosis in cancer cells by modulating specific gene expressions related to the cell cycle and cytoskeletal regulation . This suggests a potential for developing anticancer therapies based on this compound.

Agricultural Applications

Agrochemical Development

In agriculture, this compound is utilized in the formulation of agrochemicals such as pesticides and herbicides. Its efficacy in enhancing crop yields while protecting against pests has made it a valuable compound in the agrochemical industry . The compound's ability to improve plant resistance to diseases further underscores its importance in sustainable agriculture practices.

Biochemical Research

Biochemical Assays

The compound is frequently employed in biochemical assays to study metabolic pathways and enzyme functions. For example, it can be used as a substrate or inhibitor in enzyme assays, aiding researchers in understanding biochemical processes at a molecular level .

Flavor and Fragrance Industry

Additionally, this compound finds applications in the flavor and fragrance industry. It contributes to the creation of specific flavor profiles in food products, enhancing sensory experiences for consumers . This application highlights its versatility beyond traditional scientific research.

Polymer Chemistry

Material Enhancement

In polymer chemistry, this compound is incorporated into polymer formulations to enhance material properties such as durability and environmental resistance. This application is particularly relevant in developing advanced materials for various industrial applications .

Case Study 1: Anticancer Activity

A study evaluated the anticancer activity of various thiazole derivatives, including those related to this compound. The results indicated significant cytotoxic effects on cancer cell lines, suggesting potential therapeutic applications in oncology .

Case Study 2: Agrochemical Efficacy

Research demonstrated that formulations containing this compound improved crop yields by enhancing resistance to fungal pathogens. This case highlights the compound's role in developing effective agrochemicals that support sustainable farming practices .

作用机制

The mechanism of action of 4,5-dimethylthiazole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can participate in various biochemical pathways, influencing cellular processes and metabolic activities . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

相似化合物的比较

Structural and Functional Analogues

Key structural analogs of 4,5-dimethylthiazole-2-carboxylic acid include:

2-Methyl-4,5-dihydrothiazole-4-carboxylic Acid

- CAS No.: 84184-18-9

- Molecular Formula: Likely C₅H₇NO₂S (inferred from structure)

- Key Differences :

- Ring Saturation : The thiazole ring is partially saturated (4,5-dihydro), making it a thiazoline derivative. This reduces aromaticity and increases conformational flexibility.

- Substituents : A methyl group at position 2 and a carboxylic acid at position 4, contrasting with the fully aromatic this compound.

- Applications : Dihydrothiazoles are often intermediates in organic synthesis, whereas aromatic thiazoles are more commonly used as ligands or pharmacophores .

Thiazole-2-carboxylic Acid

- CAS No.: 3506-32-9

- Molecular Formula: C₄H₃NO₂S

- Key Differences: Lacks methyl groups, resulting in lower molecular weight (141.14 g/mol) and altered electronic properties.

4-Methylthiazole-2-carboxylic Acid

- CAS No.: 6934-19-6

- Molecular Formula: C₅H₅NO₂S

- Key Differences :

- A single methyl group at position 4, leading to intermediate steric and electronic effects compared to the dimethylated analog.

Comparative Data Table

Research Findings and Functional Insights

- Aromaticity vs. Flexibility : The fully aromatic this compound exhibits stronger π-π stacking interactions and metal-binding capacity compared to its dihydro analog, which may explain its preference in coordination chemistry .

- Solubility : The carboxylic acid group in all analogs improves aqueous solubility, though the dihydro variant may exhibit higher solubility due to reduced planarity.

生物活性

4,5-Dimethylthiazole-2-carboxylic acid (DMCA) is a compound that has garnered interest in various biological contexts due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, effects on different biological systems, and relevant research findings.

- Molecular Formula : CHNOS

- Molecular Weight : 157.19 g/mol

- CAS Number : 79312-41-7

The biological activity of DMCA is largely attributed to its role as an inhibitor in various enzymatic processes. Notably, it has been studied for its inhibitory effects on metallo-β-lactamases (MBLs), which are enzymes responsible for antibiotic resistance in certain Gram-negative bacteria. The structure-activity relationship (SAR) studies indicate that modifications to the thiazole ring can enhance its inhibitory potency against these enzymes .

Biological Activity Overview

- Antimicrobial Activity :

- Antiviral Properties :

- Neuroprotective Effects :

Table 1: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Antimicrobial | Inhibits metallo-β-lactamases | |

| Antiviral | Reduces cytopathogenic effects in influenza | |

| Neuroprotective | Modulates inflammatory responses |

Detailed Research Findings

- Inhibition of Metallo-β-Lactamases :

- Cytopathogenic Effects Against Influenza :

-

Neuroinflammation Modulation :

- In BV2 microglial cells, DMCA treatment resulted in altered expression levels of key inflammatory markers such as IL-6 and BDNF, indicating its role in neuroinflammatory pathways. These findings suggest that DMCA could be further explored for neuroprotective applications in neurodegenerative diseases .

常见问题

Basic Research Questions

Q. What are the standard synthetic protocols for 4,5-Dimethylthiazole-2-carboxylic acid, and how are intermediates characterized?

- Methodological Answer : The compound is often synthesized via multi-step reactions. For example, hydrazide derivatives can be refluxed in DMSO for 18 hours, followed by distillation and crystallization to yield intermediates (65% yield, m.p. 141–143°C) . Amide derivatives may involve coupling Boc-protected carboxylic acids with EDCI/HOBt in CH₂Cl₂, followed by Boc deprotection with TFA and purification via silica column chromatography (yields: 58.8–76.1%) . Characterization typically employs NMR and mass spectrometry (MS) to confirm structural integrity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound and its derivatives?

- Methodological Answer : NMR is critical for verifying substituent positions and stereochemistry, while MS provides molecular weight confirmation. For example, derivatives like (2RS,4R)-2-arylthiazolidine-4-carboxylic acid amides show distinct NMR peaks for aromatic protons (δ 7.2–7.8 ppm) and carbonyl groups (δ 170–175 ppm) . Cross-validation with IR spectroscopy can resolve ambiguities in functional group identification .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound derivatives?

- Methodological Answer : Utilize factorial design to systematically test variables such as solvent polarity (e.g., DMSO vs. CH₂Cl₂), reaction time (6–18 hours), and catalyst ratios (EDCI/HOBt). For instance, extending reflux time from 6 to 18 hours increased yields from 58% to 76% in amide coupling reactions . Post-reaction purification via gradient elution (hexane/EtOAc) enhances purity .

Q. What strategies address contradictions between computational predictions and experimental results in derivative synthesis?

- Methodological Answer : Discrepancies may arise from force field inaccuracies in simulations. Validate computational models (e.g., PISTACHIO, REAXYS) by comparing predicted reaction pathways with experimental outcomes. For example, if in silico docking predicts higher bioactivity than in vitro assays, refine solvation parameters or entropy corrections in simulations .

Q. How should researchers design experiments to evaluate the biological activity of this compound derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies require synthesizing analogs with varied substituents (e.g., 3,4,5-trimethoxyphenyl or 4-acetamidophenyl groups) . Use in vitro assays (e.g., enzyme inhibition) followed by in silico ADMET profiling to prioritize candidates. For example, derivatives with bulky aryl groups showed enhanced binding to target proteins in docking studies .

Q. What methodologies integrate theoretical frameworks with experimental design for this compound?

- Methodological Answer : Align synthesis and testing with reaction engineering principles (e.g., CRDC’s RDF2050112 for reactor design) . For instance, apply collision theory to optimize temperature and pressure in catalytic steps, or use kinetic modeling to predict byproduct formation during reflux .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。